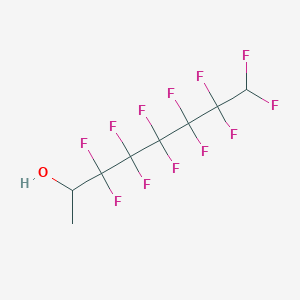

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol is a highly fluorinated chemical that is of interest due to its potential applications in various fields such as materials science and organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs and high fluorine content are discussed, which can provide insights into the properties and reactivity of such molecules.

Synthesis Analysis

The synthesis of related fluorinated compounds involves careful manipulation of precursor molecules and reaction conditions to incorporate fluorine atoms or fluorinated groups into the desired molecular framework. For instance, the synthesis of a polymeric material with a perfluorinated side chain was achieved by nucleophilic substitution of epichlorohydrin with tetrahydroperfluoro-1-octanol followed by ring-opening polymerization . This demonstrates the feasibility of constructing complex fluorinated structures through a stepwise approach, which could be applicable to the synthesis of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by the presence of a carbon-fluorine bond, which is one of the strongest in organic chemistry. This bond imparts unique physical and chemical properties to the molecule. For example, the molecular structure of a related cage polycarbosilane was found to be slightly distorted from an ideal bicyclo[2.2.2]octane skeleton . Such structural analyses are crucial for understanding the behavior of fluorinated compounds, including 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol.

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, often influenced by the electron-withdrawing nature of the fluorine atoms. The synthesis of the polymeric material mentioned earlier involved a nucleophilic substitution reaction followed by ring-opening polymerization, indicating that the presence of fluorine does not hinder these processes . This suggests that 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol could also participate in similar reactions, potentially leading to a variety of derivatives and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are markedly different from their non-fluorinated counterparts due to the high electronegativity and small size of fluorine. These properties include increased thermal and chemical stability, as well as hydrophobic and lipophobic characteristics. While the specific properties of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol are not detailed in the provided papers, the described synthesis and structural analysis of related compounds provide a foundation for inferring that similar properties may be expected for this compound.

科学研究应用

Synthesis and Polymerization

A nucleophilic substitution reaction involving epichlorohydrin and 1,1,2,2-tetrahydroperfluoro-1-octanol was used to synthesize 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane. This compound was then utilized in the ring-opening polymerization to create Poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane}, with boron trifluoride etherate as the initiator. The study optimized the reaction conditions and determined the molecular weight of the synthesized polymer (Li Zhan-xiong, 2012).

Surfactant Properties

Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants were synthesized, involving a series of compounds with varying carbon chain lengths. These surfactants demonstrated low surface tension and could significantly reduce the surface tensions of organic solvents. The study provided insights into their surface activities, critical micelle concentrations in different solvents, surface excess concentrations, and effective cross-section areas. The arrangement of these surfactants at the air/solvent interface was also speculated (Lulu Han et al., 2009).

Fluorobicyclooctanes Synthesis

New mono-, di-, and trihydrides of fluorobicyclo[2,2,2]octanes were synthesized using cobaltic fluoride. These compounds offered a platform for various dehydrofluorinations, yielding different fluorobicyclo[2,2,2]octene structures. The study provided self-consistent NMR data to confirm all structures and discussed the reactivity of acidic bridgehead hydrogens under basic conditions (J. Battersby et al., 1980).

Studies on Octanol and Fluorotelomer Alcohols

Research explored the impact of carrier solvents on the aerobic degradation rate of 8:2 fluorotelomer alcohol (FTOH) in soil and in pure soil bacterial cultures. It was found that the degradation rates varied significantly based on the solvent, with octanol being one of the solvents studied. The study provided insights into biodegradation pathways and the transformation rates of 8:2 FTOH by different soil bacteria strains (Jinxia Liu et al., 2007).

Analytical Studies Involving Octanol

A study investigated the prediction methods for equilibrium partition coefficients involving octanol and other substances like water and air. The research focused on the regulatory categorization methods for persistence, bioaccumulation, toxicity, and long-range transport potential of various chemicals. It highlighted the need for accurate prediction methods and databases to support regulatory frameworks (S. Rayne & K. Forest, 2011).

属性

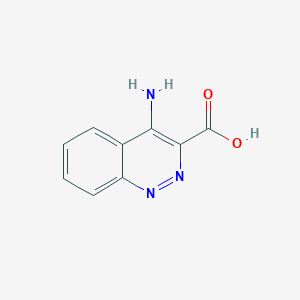

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorooctan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F12O/c1-2(21)4(11,12)6(15,16)8(19,20)7(17,18)5(13,14)3(9)10/h2-3,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWGQHSSZRFTGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40292861 |

Source

|

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8-DODECAFLUORO-2-OCTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-octanol | |

CAS RN |

156122-84-8 |

Source

|

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8-DODECAFLUORO-2-OCTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40292861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

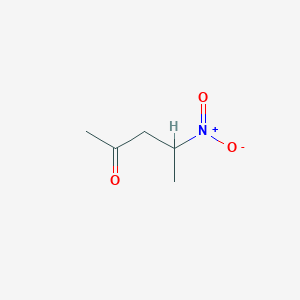

![(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid](/img/structure/B128570.png)